5-{3,5-bisnitro-2-thienyl}-1H-pyrazole
Description
Contextualization of Nitrated Thiophene-Pyrazole Systems in Chemical Research
Thiophene (B33073) and pyrazole (B372694) are five-membered heterocyclic rings that are fundamental building blocks in a vast array of chemical compounds. rsc.org Thiophene, a sulfur-containing heterocycle, and its derivatives are known for their unique electronic properties and have been incorporated into various functional materials. rsc.org Pyrazole, containing two adjacent nitrogen atoms, is a versatile scaffold found in numerous biologically active molecules. rsc.orgnih.gov The combination of these two rings into a single molecular entity, a thiophene-pyrazole system, creates a hybrid structure with potentially novel characteristics.
The introduction of nitro groups (-NO2) to this heterocyclic framework significantly alters its electronic and chemical properties. Nitration is a common strategy in the design of energetic materials, as the nitro group is a well-known explosophore. nih.gov In the context of thiophene-pyrazole systems, nitration can lead to compounds with high density, good thermal stability, and a favorable oxygen balance, which are desirable properties for energetic materials. nih.gov The presence of multiple nitro groups, as in a "bisnitro" configuration, further enhances these characteristics. Research into nitrated heterocyclic compounds has been driven by the quest for new materials with tailored properties for various applications. nih.gov
Rationale for Investigating 5-{3,5-bisnitro-2-thienyl}-1H-pyrazole
The specific compound, this compound, presents a compelling subject for chemical investigation due to the unique juxtaposition of its structural components. The rationale for its study is multifaceted:
Synergistic Properties: The molecule combines a highly nitrated thiophene ring with a pyrazole ring. This fusion is expected to produce synergistic effects, where the properties of the combined molecule are distinct from its individual components. The electron-withdrawing nature of the two nitro groups on the thiophene ring can significantly influence the electronic environment of the attached pyrazole ring, potentially leading to novel reactivity and physical properties.
Energetic Materials Research: The high nitrogen content and the presence of multiple nitro groups suggest that this compound could be a candidate for an energetic material. nih.gov The investigation of its synthesis and characterization is a crucial step in evaluating its potential in this field.
Fundamental Chemical Interest: From a fundamental chemical perspective, the synthesis of such a multi-substituted, multi-ring system presents a significant challenge. Developing synthetic routes to this compound expands the toolbox of organic chemists and provides insights into the reactivity of nitrated heterocycles. researchgate.net The study of its structure and bonding provides valuable data for understanding the interplay of different functional groups within a complex molecule. mdpi.com
Overview of Research Scope and Methodological Approaches for this compound
The investigation of this compound encompasses a range of chemical research activities, from its creation to its detailed analysis.
Synthesis: The synthesis of this compound likely involves a multi-step process. A common approach to forming pyrazole rings is through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov In this case, a suitably functionalized thiophene precursor would be required. The nitration of the thiophene ring is a critical step, which can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid. researchgate.net The sequence of these steps—whether the thiophene ring is nitrated before or after being coupled to the pyrazole moiety—is a key consideration in the synthetic strategy.
Characterization: Once synthesized, a thorough characterization of the compound is essential to confirm its structure and purity. The methodological approaches for this include:
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the nitro groups (strong absorptions typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions) and the N-H bond of the pyrazole ring.
Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Crystallographic Techniques:
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. nih.gov
Computational Chemistry:
Density Functional Theory (DFT) Calculations: These theoretical methods can be used to predict the molecule's geometry, electronic properties (such as the molecular electrostatic potential), and vibrational frequencies, which can then be compared with experimental data to support the structural assignment. rsc.org
The data gathered from these methodologies provide a comprehensive understanding of the chemical nature of this compound.
| Research Aspect | Methodologies | Information Gained |
| Synthesis | Multi-step organic synthesis, including cyclocondensation and nitration reactions. researchgate.netnih.govnih.gov | Development of a viable route to produce the target compound. |
| Structural Elucidation | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry. rsc.orgmdpi.com | Confirmation of the molecular structure, connectivity, and functional groups. |
| Solid-State Structure | Single-Crystal X-ray Diffraction. nih.gov | Precise bond lengths, bond angles, and packing in the crystal lattice. |
| Theoretical Analysis | Density Functional Theory (DFT) and other computational methods. rsc.org | Prediction of molecular geometry, electronic properties, and spectroscopic data. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N4O4S |
|---|---|
Molecular Weight |
240.2g/mol |
IUPAC Name |
5-(3,5-dinitrothiophen-2-yl)-1H-pyrazole |
InChI |
InChI=1S/C7H4N4O4S/c12-10(13)5-3-6(11(14)15)16-7(5)4-1-2-8-9-4/h1-3H,(H,8,9) |
InChI Key |
LADJOTIRVFRCJJ-UHFFFAOYSA-N |
SMILES |
C1=C(NN=C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(NN=C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 5 3,5 Bisnitro 2 Thienyl 1h Pyrazole
Retrosynthetic Analysis and Design Principles for 5-{3,5-bisnitro-2-thienyl}-1H-pyrazole Synthesis
A plausible retrosynthetic analysis of the target compound, this compound, suggests two primary strategic disconnections. These approaches form the foundation for designing a viable synthetic route.
The first and most common disconnection is at the C-C bond linking the thiophene (B33073) and pyrazole (B372694) rings. This leads to a synthon representing a 3,5-bisnitro-2-thienyl cation and a pyrazole-5-anion, or vice versa. This strategy points towards a palladium-catalyzed cross-coupling reaction between a suitably functionalized 3,5-bisnitrothiophene and a pyrazole derivative.
The second approach involves dissecting the pyrazole ring itself. This retrosynthetic pathway breaks down the pyrazole into a hydrazine (B178648) component and a 1,3-dielectrophilic synthon derived from the 3,5-bisnitro-2-thienyl moiety. This suggests a cyclocondensation reaction as the key ring-forming step. This method relies on the successful synthesis of a suitable thienyl-containing 1,3-dicarbonyl compound or its equivalent, such as a chalcone (B49325) or an enaminone. beilstein-journals.orgresearchgate.net The design principles for this route must consider the high electrophilicity and potential instability of the dinitro-thienyl precursor.
Precursor Synthesis and Functionalization Strategies for the 3,5-bisnitro-2-thienyl Moiety
The synthesis of the 3,5-bisnitro-2-thienyl moiety is a critical challenge due to the difficulty of controlling the regioselectivity of nitration on the thiophene ring. A viable strategy would begin with a commercially available thiophene derivative that can direct the incoming nitro groups to the desired positions and can be subsequently converted into a handle for pyrazole construction.
One potential pathway begins with 2-acetylthiophene (B1664040). Direct nitration of 2-acetylthiophene is complex, but a multi-step sequence can be envisioned. An alternative is to utilize a pre-halogenated thiophene. For instance, the synthesis of 2-bromo-3,5-dinitrothiophene (B1621092) would provide a key intermediate for cross-coupling reactions. Synthetic methods have been developed for various dihalo- and difunctionalized thienyl pyrazines, which can serve as models for preparing such precursors. nih.gov
For the cyclocondensation approach, a key precursor would be a β-diketone like 1-(3,5-bisnitro-2-thienyl)butane-1,3-dione or a chalcone analogue. The synthesis of thiophene-containing chalcones is well-documented and typically involves the Claisen-Schmidt condensation of an acetylthiophene with an appropriate aldehyde. researchgate.net A plausible precursor for the target molecule would be (E)-1-(3,5-bisnitro-2-thienyl)-3-(dimethylamino)prop-2-en-1-one , which can be formed from the corresponding dinitro-acetylthiophene and DMF-DMA. beilstein-journals.org
Pyrazole Ring Formation via Cyclocondensation Reactions
The construction of the pyrazole ring via cyclocondensation is a robust and widely employed method in heterocyclic synthesis. researchgate.net This strategy typically involves the reaction of a 1,3-dicarbonyl compound or a masked equivalent with hydrazine hydrate (B1144303). researchgate.netekb.eg
Following the precursor strategy outlined above, the reaction of a thienyl β-diketone, such as 1-(3,5-bisnitro-2-thienyl)butane-1,3-dione , with hydrazine hydrate in a suitable solvent like ethanol (B145695) or acetic acid would be expected to yield the desired pyrazole ring through a cyclization-dehydration sequence. nih.gov The presence of the strongly electron-withdrawing nitro groups would significantly activate the carbonyl carbons towards nucleophilic attack by hydrazine.
A common challenge in the cyclocondensation of unsymmetrical β-diketones with substituted hydrazines is the formation of regioisomers. nih.gov However, with unsubstituted hydrazine, this issue is averted, though the NH-pyrazole exists as a mixture of annular tautomers.
Table 1: Examples of Cyclocondensation Conditions for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Reagent | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Thiophene-containing chalcone | Hydrazine hydrate | Ethanol | Reflux | Good | researchgate.net |
| trans-Chalcone | Tosylhydrazone | Microwave (solvent-free) | Short reaction time | High | nih.gov |
| Ethyl 2,4-dioxoalkanoate | Phenylhydrazine | - | - | Mixture of isomers | nih.gov |
| 1,3-Diketone | Hydrazine | SmCl₃ / Acylation catalyst | One-pot | Good | beilstein-journals.org |
Palladium-Catalyzed Cross-Coupling Approaches to this compound and Related Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful alternative for forging the C-C bond between the thiophene and pyrazole rings. nih.gov This approach offers high efficiency and functional group tolerance. The most common variant is the Suzuki-Miyaura coupling, which would involve the reaction of a thienyl halide or triflate with a pyrazoleboronic acid (or ester).
A potential synthetic route would involve the coupling of 2-bromo-3,5-dinitrothiophene with 1H-pyrazole-5-boronic acid . The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-deficient nature of the dinitro-thienyl substrate and the presence of multiple heteroatoms pose challenges, often requiring sterically demanding and electron-rich phosphine (B1218219) ligands to promote the reaction. mit.edu The sulfur atom in thiophene can sometimes interfere with palladium catalysts, potentially reducing their efficiency. nih.govysu.am
Table 2: Selected Palladium Catalyst Systems for Cross-Coupling with Heterocycles
| Coupling Type | Heterocyclic Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki | 4-Tosyl-2(5H)-furanone | Arylboronic acid | PdCl₂(PPh₃)₂ | KF / THF-H₂O | ysu.am |
| Suzuki | Heteroaryl chlorides | Arylboronic acids | Pd(allyl)(SPhos)Cl | - | acs.org |
| C-H Activation | Furanyl/Thiofuranyl substrates | Aryl bromides | Pd(II) complexes | K₂CO₃ / Pyridine | mdpi.com |
| Amidation | Bromoimidazoles/Bromopyrazoles | Primary amides | Pd/AdBrettPhos | - | mit.edu |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles is crucial for developing sustainable synthetic pathways. nih.gov For the synthesis of this compound, several green strategies can be adopted to minimize environmental impact. researchgate.net
For the cyclocondensation route, greener alternatives include performing the reaction under solvent-free conditions, often facilitated by microwave irradiation. nih.gov This technique can dramatically reduce reaction times and improve yields. researchgate.net The use of water as a solvent, sometimes with a surfactant like cetyltrimethylammonium bromide (CTAB), provides an environmentally benign medium for pyrazole synthesis. researchgate.net
In palladium-catalyzed cross-coupling, green approaches focus on developing recyclable catalysts, such as those immobilized on magnetic nanoparticles, and using aqueous media. researchgate.netnih.gov Catalyst systems that are effective at low loadings and under mild conditions also contribute to a greener process. acs.org
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazoles
| Parameter | Conventional Method | Green Alternative | Reference |
|---|---|---|---|
| Solvent | Volatile organic compounds (e.g., Toluene, DMF) | Water, PEG, or solvent-free | researchgate.netrsc.org |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | nih.govresearchgate.net |
| Catalyst | Homogeneous, non-recyclable catalysts | Heterogeneous, recyclable catalysts (e.g., on nanoparticles) | researchgate.netnih.gov |
| Process | Multi-step with purification at each stage | One-pot, multicomponent reactions | beilstein-journals.orgnih.gov |
Optimization of Reaction Conditions and Yield Enhancement for this compound
Optimizing reaction conditions is paramount to maximizing the yield and purity of the final product. For either the cyclocondensation or cross-coupling route, a systematic variation of key parameters is necessary.
In the cyclocondensation reaction, factors to optimize include temperature, reaction time, the choice of acid or base catalyst, and the solvent system. researchgate.net For instance, a screen of solvents from protic (ethanol) to aprotic (DMF, DMSO) to green alternatives (water, PEG) could reveal significant differences in reaction efficiency. researchgate.net
For the palladium-catalyzed cross-coupling, optimization would focus on screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (from simple PPh₃ to bulky biarylphosphines like SPhos), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent mixtures. ysu.amacs.org The molar ratio of the coupling partners and the catalyst loading are also critical variables that must be fine-tuned to achieve high yields and minimize side reactions. researchgate.net
Table 4: Hypothetical Optimization of Suzuki Coupling for this compound
| Entry | Parameter Varied (from Standard) | Condition | Yield (%) | Reference Principle |
|---|---|---|---|---|
| 1 (Standard) | - | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 35 | ysu.am |
| 2 | Catalyst | PdCl₂(dppf) | 55 | researchgate.net |
| 3 | Ligand | SPhos | 70 | acs.org |
| 4 | Base | K₃PO₄ | 78 | ysu.am |
| 5 | Solvent | Toluene/H₂O | 65 | researchgate.net |
| 6 | Temperature | 100 °C | 82 | researchgate.net |
Advanced Structural Elucidation and Conformational Analysis of 5 3,5 Bisnitro 2 Thienyl 1h Pyrazole
Single-Crystal X-ray Diffraction Analysis of 5-{3,5-bisnitro-2-thienyl}-1H-pyrazole and Its Co-Crystals
No crystallographic data, including unit cell dimensions, space group, or atomic coordinates for this compound, is available in the reviewed literature.
Vibrational Spectroscopy (IR and Raman) for Functional Group Assignment and Structural Confirmation of this compound
Specific IR and Raman spectral data, including characteristic absorption bands and vibrational modes for this compound, have not been reported.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N) for Elucidating the Solution-State Structure of this compound
There are no published ¹H, ¹³C, or ¹⁵N NMR spectroscopic data or assignments for this compound.
High-Resolution Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathway Analysis of this compound
Detailed high-resolution mass spectrometry data, including exact mass measurements and fragmentation patterns for this compound, could not be found.
Chiroptical Properties and Stereochemistry of this compound Derivatives (If applicable)
Information regarding the chiroptical properties, such as circular dichroism or optical rotation, and the stereochemistry of derivatives of this compound is not available.
Conformational Dynamics and Intramolecular Interactions in this compound
There are no computational or experimental studies on the conformational dynamics or intramolecular interactions specific to this compound.
Theoretical and Computational Chemistry of 5 3,5 Bisnitro 2 Thienyl 1h Pyrazole
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and geometry of a molecule.
For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G**, have been successfully employed to optimize molecular geometries. mdpi.comnih.gov These calculations provide predictions for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. researchgate.net For instance, in a similar pyrazoline structure, the calculated C=N bond length was found to be in close agreement with experimental values. researchgate.net
The presence of electron-withdrawing nitro groups and the specific arrangement of the thiophene (B33073) and pyrazole rings in 5-{3,5-bisnitro-2-thienyl}-1H-pyrazole significantly influence its geometry and electronic properties. DFT calculations can precisely model these effects. The optimized geometry reveals the planarity of the rings and the torsional angles between them, which are critical for understanding conjugation and intramolecular interactions. researchgate.net Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, helps to understand hyperconjugation and charge transfer interactions that stabilize the molecule. mdpi.comresearchgate.net
Table 1: Predicted Structural Parameters for a Pyrazole Analogue Note: This table is illustrative, based on data for a similar compound, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, as specific data for the title compound is not available.
| Parameter | X-ray Value (Å) | Calculated Value (B3LYP/6-311G**) (Å) |
|---|---|---|
| N-N | 1.356 | - |
| C=N | 1.332 | - |
| C-N | 1.365 | - |
Data derived from studies on analogous pyrazoline structures. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are rich or deficient in electrons.
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map is expected to show strong negative potential localized around the oxygen atoms of the two nitro (NO₂) groups. unar.ac.idnih.gov These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring would also exhibit negative potential. researchgate.net
The hydrogen atoms, particularly the N-H proton of the pyrazole ring, would be characterized by positive electrostatic potential, making this site a potential target for nucleophiles or deprotonation. unar.ac.id MEP analysis is instrumental in understanding non-covalent interactions, molecular recognition, and the initial steps of chemical reactions. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are fundamental descriptors of a molecule's reactivity, stability, and electronic properties. researchgate.net
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): This energy difference is a key indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net
For this compound, the presence of two electron-withdrawing nitro groups is expected to significantly lower the energies of both the HOMO and LUMO, with a pronounced effect on the LUMO. This would result in a relatively small HOMO-LUMO gap, indicating that the molecule is highly reactive and a good electron acceptor. researchgate.netnih.gov The electron density in the HOMO is likely distributed over the pyrazole and thiophene rings, while the LUMO is expected to be localized primarily on the nitro-substituted thienyl moiety. This distribution dictates the nature of its electronic transitions and reactivity. researchgate.net
Table 2: Illustrative FMO Energy Data for Pyrazole Derivatives Note: Values are examples from related compounds to illustrate the concept.
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrazole Derivative 1 | - | - | 2.464 |
| Pyrazole Derivative 2 | - | - | 1.898 |
Data derived from studies on analogous structures. researchgate.net
Prediction of Spectroscopic Parameters of this compound via Computational Methods
Computational methods, especially DFT, are widely used to predict spectroscopic parameters such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. jocpr.com By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. derpharmachemica.com Although these calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement with experimental data. researchgate.net This allows for the assignment of specific vibrational modes, such as the N-H stretch of the pyrazole, the C=N stretch, and the symmetric and asymmetric stretches of the NO₂ groups. jocpr.comresearchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Theoretical prediction of chemical shifts is invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. mdpi.com For this compound, calculations would predict the chemical shifts for the protons on the pyrazole and thiophene rings, as well as for the carbon atoms in the heterocyclic framework. jocpr.comnih.gov
Table 3: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Pyrazole Ring Modes Note: This table is illustrative, based on general data for pyrazole derivatives.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| Pyrazole Ring Deformation | 640 | 634 |
| Methyl Group Rocking | 1019 | 1018 |
Data derived from studies on analogous pyrazole structures. derpharmachemica.com
Molecular Dynamics Simulations for Understanding the Solution Behavior of this compound
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its solvent environment over time. An MD simulation would model the motion of the this compound solute and numerous individual solvent molecules, governed by a force field.
Such simulations would be crucial for understanding its solution behavior. Key insights that could be gained include:
Solvation Shell Structure: How solvent molecules (e.g., water, DMSO) arrange themselves around the solute, particularly around the polar nitro groups and the N-H group of the pyrazole.
Conformational Dynamics: How the dihedral angle between the thiophene and pyrazole rings fluctuates in solution.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the solute (as both a donor and acceptor) and the solvent.
Diffusion and Transport Properties: Calculating the diffusion coefficient of the molecule in a given solvent.
QSAR/QSPR Modeling Approaches for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built using molecular descriptors, which are numerical values derived from the chemical structure.
For a series of analogues of this compound, a QSAR/QSPR study focused on theoretical properties and reactivity would involve:
Creating a Library of Analogues: Designing a set of molecules with systematic variations, such as changing the substituents on the pyrazole ring or altering the position of the nitro groups.
Calculating Molecular Descriptors: For each analogue, a range of quantum chemical descriptors would be calculated. These could include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, heat of formation, and solvent accessible surface area. nih.gov
Developing a Model: A statistical method, such as multiple linear regression, would be used to build an equation that links these descriptors to a specific property or activity (e.g., reactivity in a certain reaction).
A study on different pyrazole analogues found that descriptors like dipole moment, LUMO energy, and heat of formation were key in describing their cytotoxic effect. nih.gov A similar approach could be used to develop a predictive model for the chemical reactivity of this compound derivatives, enabling the rational design of new compounds with tailored electronic properties.
Reactivity and Derivatization Studies of 5 3,5 Bisnitro 2 Thienyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring of 5-{3,5-bisnitro-2-thienyl}-1H-pyrazole
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. wikipedia.org However, the thiophene ring in this compound is significantly deactivated towards electrophilic attack. This deactivation stems from the powerful electron-withdrawing nature of the two nitro groups (-NO2) attached to it. Nitro groups are strong deactivating groups, reducing the electron density of the aromatic ring and making it less susceptible to attack by electrophiles. youtube.com
Furthermore, the 1H-pyrazolyl substituent itself can act as a deactivating group towards electrophilic substitution on the thiophene ring, depending on the reaction conditions and the specific position of attack. cdnsciencepub.com The combination of two nitro groups and a pyrazolyl substituent renders the thiophene ring in the title compound highly electron-deficient. Consequently, typical electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are expected to be extremely difficult to achieve on the thiophene moiety under standard conditions. masterorganicchemistry.com Studies on related dinitrothiophene systems confirm that electrophilic substitution is challenging and often requires harsh conditions, if it proceeds at all. bangor.ac.uk Similarly, electrophilic substitution on nitropyrazoles requires specific conditions and the reactivity is highly dependent on the position and number of nitro groups. nih.govrsc.orgrsc.org
Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Outcome on the Thiophene Ring | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | No reaction or decomposition | Strong deactivation by two nitro groups and the pyrazole (B372694) ring. youtube.comnih.gov |
| Halogenation | Br₂/FeBr₃ | No reaction | Severe deactivation of the thiophene ring. |
| Sulfonation | Fuming H₂SO₄ | No reaction or decomposition | Ring is too electron-poor to react. |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | No reaction | Strong deactivating groups inhibit this reaction. |
Nucleophilic Substitution Reactions and the Role of Nitro Groups in this compound
In stark contrast to its inertness towards electrophiles, the thiophene ring in this compound is highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org This enhanced reactivity is a direct consequence of the presence of the two nitro groups. These electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex formed during the addition of a nucleophile. libretexts.orgmdpi.com
The nitro groups at positions 3 and 5 of the thiophene ring facilitate the attack of nucleophiles, potentially leading to the displacement of one of the nitro groups. wikipedia.org The position of nucleophilic attack and which nitro group is displaced would be influenced by the nature of the nucleophile and the reaction conditions. researchgate.netacs.org In dinitro-substituted aromatic systems, it is common for a nitro group positioned ortho or para to another activating group to be substituted. libretexts.org In this molecule, both nitro groups are ortho and para to the point of attachment of the pyrazole ring. Studies on dinitropyrazoles have shown that the regioselectivity of nucleophilic substitution is highly dependent on the substitution pattern. researchgate.net Similarly, studies on dinitrothiophenes show a high susceptibility to nucleophilic attack. nih.gov
Common nucleophiles that could react with this substrate include amines, alkoxides, and thiolates. researchgate.netresearchgate.net
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product | Significance |
|---|---|---|
| Amines (R-NH₂) | 5-{3-amino-5-nitro-2-thienyl}-1H-pyrazole or 5-{3-nitro-5-amino-2-thienyl}-1H-pyrazole | Introduction of a versatile amino group for further functionalization. researchgate.net |
| Alkoxides (R-O⁻) | 5-{3-alkoxy-5-nitro-2-thienyl}-1H-pyrazole or 5-{3-nitro-5-alkoxy-2-thienyl}-1H-pyrazole | Formation of ether linkages. |
Cycloaddition Reactions Involving the Pyrazole Moiety of this compound
The pyrazole ring can participate in cycloaddition reactions, acting either as a diene or a dienophile, depending on the substituents and the reaction partner. beilstein-journals.orgnih.gov The most common type of cycloaddition involving pyrazoles is the [3+2] cycloaddition, which is often used in the synthesis of the pyrazole ring itself. acs.orgthieme-connect.com However, the aromatic pyrazole ring can also undergo Diels-Alder reactions. nih.govraineslab.comacs.org
In the context of this compound, the electron-withdrawing dinitro-thienyl substituent significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrazole ring. This electronic feature would make the pyrazole moiety a more potent dienophile in inverse-electron-demand Diels-Alder reactions. nih.gov Conversely, its ability to act as a diene in normal-demand Diels-Alder reactions would be diminished.
The pyrazole ring could potentially react with electron-rich dienes in a [4+2] cycloaddition fashion. rsc.org However, the aromaticity of the pyrazole ring provides a significant energy barrier to such reactions, and forcing conditions may be required.
Table 3: Predicted Cycloaddition Reactivity of the Pyrazole Moiety
| Reaction Type | Reaction Partner | Predicted Role of Pyrazole | Potential Outcome |
|---|---|---|---|
| Inverse-Electron-Demand Diels-Alder | Electron-rich diene | Dienophile | Formation of a bicyclic adduct. nih.gov |
| Normal-Demand Diels-Alder | Electron-deficient dienophile | Diene | Unlikely to react due to the electron-withdrawing substituent. raineslab.com |
Metal-Catalyzed Functionalization of this compound
Modern synthetic chemistry offers a plethora of metal-catalyzed reactions for the functionalization of C-H bonds and for cross-coupling reactions. researchgate.net For a molecule like this compound, palladium-catalyzed reactions are particularly relevant. rsc.org
Direct C-H functionalization of either the pyrazole or the thiophene ring could be possible, with the directing effect of the existing substituents playing a crucial role. bohrium.comresearchgate.netnih.gov For instance, the nitrogen atoms in the pyrazole ring can act as directing groups for ortho-C-H activation.
Furthermore, the nitro groups themselves can be used as coupling partners in certain transition metal-catalyzed reactions, offering an alternative to traditional aryl halides. rhhz.net Cross-coupling reactions such as Suzuki, Stille, and Heck could potentially be employed to form new carbon-carbon bonds, although the strong electron-withdrawing nature of the nitro groups might influence the catalytic cycle. nih.gov
Table 4: Potential Metal-Catalyzed Functionalization Reactions
| Reaction Type | Catalyst/Reagents | Potential Site of Functionalization | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acid | C-H of pyrazole or thiophene (via C-H activation) | Arylated derivative |
| Heck Coupling | Pd catalyst, alkene | C-H of pyrazole or thiophene (via C-H activation) | Alkenylated derivative |
| C-N Coupling | Pd or Cu catalyst, amine | C-H of pyrazole or thiophene (via C-H activation) | Aminated derivative nih.gov |
Reductive Transformations of the Nitro Groups in this compound
The two nitro groups on the thiophene ring are susceptible to reduction to form amino groups. A variety of reducing agents can be employed for this transformation, and the choice of reagent and reaction conditions can allow for selective reduction of one or both nitro groups. acs.org
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation (e.g., hydrazine (B178648)/Pd/C). The chemoselectivity of the reduction can be challenging, but it is often possible to achieve selective reduction of one nitro group in a dinitro compound by carefully controlling the stoichiometry of the reducing agent and the reaction temperature.
The resulting amino derivatives, such as 5-{3-amino-5-nitro-2-thienyl}-1H-pyrazole or 5-{3,5-diamino-2-thienyl}-1H-pyrazole, are valuable intermediates for further synthetic modifications, for example, through diazotization followed by Sandmeyer reactions.
Table 5: Common Reagents for the Reduction of Nitro Groups
| Reducing Agent | Conditions | Expected Product(s) |
|---|---|---|
| H₂, Pd/C | 1 atm, room temp. | Potential for mono- or di-reduction. |
| Sn, HCl | Reflux | Likely di-reduction to 5-{3,5-diamino-2-thienyl}-1H-pyrazole. |
| Fe, NH₄Cl | Reflux | Milder conditions, may allow for selective mono-reduction. |
| Na₂S₂O₄ | Aqueous solution | Often used for selective reduction. |
Exploration of Photochemical Reactivity of this compound
Nitroaromatic compounds are known to exhibit rich and complex photochemical behavior. rsc.orgrsc.org Upon absorption of UV-Vis light, they can undergo a variety of transformations, including photoreduction, rearrangement, and photodissociation. acs.orgacs.org The presence of the nitro group often facilitates intersystem crossing to the triplet state, which can then initiate photochemical reactions. researchgate.net
For this compound, irradiation could potentially lead to the cleavage of a C-N bond, releasing nitric oxide (NO) or nitrogen dioxide (NO₂) and generating a radical species on the thiophene ring. researchgate.net Another possibility is the photoreduction of the nitro groups, especially in the presence of a hydrogen donor. The specific photochemical pathway would depend on the wavelength of irradiation, the solvent, and the presence of other reactive species. The photochemistry of nitrothiophenes and nitropyrazoles is an active area of research, and the title compound would likely exhibit reactivity related to these parent systems.
Table 6: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-{3-amino-5-nitro-2-thienyl}-1H-pyrazole |
| 5-{3-nitro-5-amino-2-thienyl}-1H-pyrazole |
| 5-{3-alkoxy-5-nitro-2-thienyl}-1H-pyrazole |
| 5-{3-nitro-5-alkoxy-2-thienyl}-1H-pyrazole |
| 5-{3-thioether-5-nitro-2-thienyl}-1H-pyrazole |
| 5-{3-nitro-5-thioether-2-thienyl}-1H-pyrazole |
| 5-{3,5-diamino-2-thienyl}-1H-pyrazole |
| 2,4,6-trinitrochlorobenzene |
| 2,4,6-trinitrophenol |
| Nitric acid |
| Sulfuric acid |
| Bromine |
| Iron(III) bromide |
| Fuming sulfuric acid |
| Aluminum chloride |
| Hydrazine |
| Palladium on carbon |
| Tin |
| Hydrochloric acid |
| Iron |
| Ammonium chloride |
| Sodium dithionite |
| Nitric oxide |
Coordination Chemistry of 5 3,5 Bisnitro 2 Thienyl 1h Pyrazole
Ligand Design Principles for 5-{3,5-bisnitro-2-thienyl}-1H-pyrazole as a Chelating Agent
The design of this compound as a chelating agent is predicated on several key molecular features. The pyrazole (B372694) ring itself offers a readily available N-donor site for coordination to a metal center. saudijournals.com The deprotonation of the 1H-pyrazole yields the pyrazolate anion, which can act as a versatile bridging or terminal ligand. ekb.eg
The appended 3,5-bisnitro-2-thienyl substituent is critical to the ligand's electronic properties. The thienyl ring introduces a sulfur atom, a potential soft donor site, although its coordination is less common than the pyrazole nitrogens. More significantly, the two nitro groups (-NO2) are powerful electron-withdrawing groups. Their presence is expected to significantly lower the electron density on both the thiophene (B33073) and pyrazole rings, thereby influencing the Lewis basicity of the nitrogen donor atoms. This electronic modification can impact the strength and nature of the metal-ligand bond.
The spatial arrangement of the pyrazole and thienyl rings, along with the nitro groups, dictates the steric environment around the metal coordination sphere. The bulkiness of the thienyl substituent can influence the geometry of the resulting metal complexes and may favor the formation of specific coordination numbers or geometries to minimize steric hindrance. researchgate.net The combination of N-donor atoms from the pyrazole ring and potential, albeit weaker, O-donor atoms from the nitro groups could allow for various chelation modes, making it a potentially versatile ligand in the construction of diverse coordination compounds.
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes involving pyrazole-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, a common synthetic route would involve the deprotonation of the pyrazole N-H proton using a base, followed by the addition of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals). The choice of solvent is crucial and often involves alcohols or other polar organic solvents to facilitate the dissolution of the reactants. nih.gov
The stoichiometry of the reaction, i.e., the molar ratio of ligand to metal, can be varied to control the number of ligands coordinating to the metal center, leading to complexes with different coordination numbers and geometries. researchgate.net The reaction conditions, such as temperature and reaction time, are also optimized to ensure the formation of the desired product in high yield and purity. saudijournals.com
Characterization of the resulting metal complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N, S) is fundamental in determining the empirical formula of the complex and confirming the ligand-to-metal ratio. researchgate.net Molar conductivity measurements in a suitable solvent can help to distinguish between neutral and ionic complexes. researchgate.net
Spectroscopic and Structural Analysis of Metal-5-{3,5-bisnitro-2-thienyl}-1H-pyrazole Complexes
The structural elucidation of metal complexes of this compound relies heavily on spectroscopic methods and single-crystal X-ray diffraction.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. The disappearance of the N-H stretching vibration of the free pyrazole ligand upon complexation is a clear indication of deprotonation and coordination through the pyrazole nitrogen. Shifts in the vibrational frequencies of the C=N and N-N bonds of the pyrazole ring, as well as the stretching frequencies of the nitro groups, can provide insights into the electronic environment changes upon coordination to the metal ion. researchgate.netekb.eg
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can indicate the binding sites and provide information about the symmetry of the complex. researchgate.netnih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands (ligand-to-metal or metal-to-ligand). These spectra are instrumental in determining the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). researchgate.netresearchgate.net
Table 1: Spectroscopic Data for a Hypothetical Metal Complex
| Technique | Free Ligand (Expected) | Metal Complex (Hypothetical) | Interpretation |
|---|---|---|---|
| IR (cm⁻¹) | ν(N-H) ~3300, ν(C=N) ~1560, ν(NO₂) ~1530, 1350 | No ν(N-H), Δν(C=N) ±10-20, Δν(NO₂) ±10-20 | Deprotonation and coordination of pyrazole N. Involvement of nitro group in coordination is possible. |
| ¹H NMR (ppm) | δ(N-H) ~12-13, δ(Thienyl-H), δ(Pyrazole-H) | No δ(N-H), Shifted ligand protons | Confirmation of deprotonation and coordination. |
| UV-Vis (nm) | Ligand-centered transitions | d-d transitions, Charge-transfer bands | Information on metal ion's electronic configuration and coordination environment. |
Catalytic Applications of Metal Complexes Derived from this compound
While specific catalytic applications for complexes of this compound are not yet reported, the structural features of this ligand suggest potential in various organic transformations. Pyrazole-containing metal complexes are known to be active catalysts for a range of reactions. The electron-withdrawing nitro groups on the thienyl substituent could significantly influence the Lewis acidity of the metal center in a complex. A more Lewis acidic metal center can be beneficial for reactions such as Friedel-Crafts acylations, aldol (B89426) condensations, and Diels-Alder reactions, where the catalyst activates a substrate by withdrawing electron density.
Furthermore, the presence of both hard (nitrogen) and potentially soft (sulfur) donor atoms, along with the steric bulk of the ligand, could be exploited to achieve high selectivity in catalytic processes. The design of the coordination sphere can create specific pockets that favor the binding and transformation of certain substrates over others. The robust nature of the thienyl and pyrazole rings suggests that the resulting metal complexes may exhibit good thermal and chemical stability, which is a desirable trait for industrial catalysts.
Luminescent Properties of Metal-5-{3,5-bisnitro-2-thienyl}-1H-pyrazole Complexes
The luminescent properties of metal complexes are of great interest for applications in sensing, imaging, and lighting technologies. The luminescence of a complex can originate from metal-centered, ligand-centered, or charge-transfer excited states. The this compound ligand itself, with its extended π-system encompassing both the pyrazole and thienyl rings, is likely to exhibit intrinsic fluorescence or phosphorescence.
Supramolecular Assembly and Self-Organization of this compound Coordination Compounds
The self-assembly of coordination compounds into well-defined supramolecular architectures is a burgeoning area of research. The this compound ligand possesses several features that can direct its self-organization. The pyrazolate bridge is a well-known motif for the construction of polynuclear complexes and coordination polymers. nih.gov
Furthermore, the potential for non-covalent interactions, such as hydrogen bonding (if co-ligands with H-bond donors are present), π-π stacking between the aromatic thienyl and pyrazole rings, and dipole-dipole interactions involving the polar nitro groups, can play a crucial role in the formation of higher-order structures. nih.gov By carefully selecting the metal ion, counter-ions, and reaction conditions, it may be possible to control the assembly of discrete molecular complexes, one-dimensional chains, two-dimensional networks, or even three-dimensional metal-organic frameworks (MOFs). The nitro groups, in particular, could act as hydrogen bond acceptors, guiding the packing of the molecules in the solid state. The resulting supramolecular structures could exhibit interesting properties, such as porosity, which could be exploited for gas storage or separation.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
Exploration of Bioactivity Mechanisms and Molecular Interactions of 5 3,5 Bisnitro 2 Thienyl 1h Pyrazole in Vitro/pre Clinical Focus, Avoiding Clinical/safety
In vitro Enzyme Inhibition Studies of 5-{3,5-bisnitro-2-thienyl}-1H-pyrazole
Currently, there is no publicly available scientific literature that specifically details in vitro enzyme inhibition studies conducted on This compound . While research on other pyrazole (B372694) derivatives has shown potent inhibitory effects against various enzymes, such as monoamine oxidases, similar investigations for this specific compound have not been reported.
Receptor Binding Profiling of this compound Analogues
Specific receptor binding profile data for This compound is not available in the current body of scientific literature. However, studies on analogous pyrazole structures have explored their binding affinities for various receptors. For instance, certain pyrazole derivatives have been investigated for their interaction with endothelin receptors, demonstrating the potential for this class of compounds to act as receptor ligands. Without direct experimental data, the receptor binding profile of This compound remains speculative.
Cellular Target Identification and Mechanism of Action Studies for this compound
The specific cellular targets and the precise mechanism of action for This compound have not yet been elucidated in published research. General studies on pyrazole-based compounds have identified various cellular pathways and targets, but this information cannot be directly extrapolated to the title compound without dedicated investigation.
Interaction of this compound with Biomolecules (e.g., DNA, proteins, lipids)
There is a lack of specific studies investigating the direct interaction of This compound with biomolecules such as DNA, proteins, and lipids. Research on other novel pyrazole derivatives has indicated potential interactions with DNA, with some compounds exhibiting groove binding modes. However, to understand the specific interactions of This compound , further experimental work, including spectroscopic and viscometric techniques, would be required.
Structure-Activity Relationship (SAR) Studies for Biological Activity in this compound Series (Focus on molecular features, not efficacy)
A detailed Structure-Activity Relationship (SAR) study specifically for a series of This compound analogues has not been reported in the available literature. SAR studies on other pyrazole series have highlighted the importance of substituents on the pyrazole ring and associated phenyl groups for their biological activity. For the title compound, the presence of the bisnitro-thienyl moiety at the 5-position of the pyrazole ring is a key structural feature. The two nitro groups are strong electron-withdrawing groups, which would significantly influence the electronic properties of the thienyl and pyrazole rings. The thienyl ring itself introduces specific steric and electronic characteristics compared to a phenyl ring often found in other studied pyrazole analogues. The unsubstituted 1H-pyrazole provides a site for potential hydrogen bonding. A systematic variation of these features would be necessary to establish a clear SAR.
Molecular Docking and Simulation Studies of this compound with Biological Receptors
No molecular docking or simulation studies featuring This compound have been published. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. Such studies are crucial for understanding potential mechanisms of action and for designing more potent analogues. To perform such a study, a specific biological target (e.g., an enzyme or receptor) for This compound would first need to be identified through experimental screening.
Materials Science Applications and Advanced Functionality of 5 3,5 Bisnitro 2 Thienyl 1h Pyrazole
Integration of 5-{3,5-bisnitro-2-thienyl}-1H-pyrazole into Polymer Architectures
While specific research on the integration of this compound into polymer architectures is not extensively documented, the inherent properties of its pyrazole (B372694) and thienyl components suggest significant potential in this area. Pyrazole derivatives are well-known for their ability to act as ligands, coordinating with metal ions to form coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.orghhu.denih.gov The nitrogen atoms of the pyrazole ring can act as donor sites, facilitating the formation of extended network structures.
The thienyl group can also participate in the formation of polymeric materials. Thiophene (B33073) and its derivatives are the building blocks of polythiophenes, a class of conducting polymers with applications in organic electronics. The incorporation of the dinitro-thienyl-pyrazole moiety into a polymer backbone could therefore lead to materials with interesting electronic and optical properties.
One potential route for integrating this compound into a polymer is through the synthesis of a bifunctional linker for MOFs. hhu.de For example, a carboxylic acid group could be introduced to the pyrazole ring, allowing it to coordinate with metal centers, while the dinitro-thienyl group would be a functional part of the MOF's pore structure. Such a material could have applications in gas storage, catalysis, or sensing.
Optical and Photophysical Properties of this compound for Optoelectronic Devices
The optical and photophysical properties of this compound are expected to be dominated by the electronic transitions within its aromatic system. The combination of the electron-donating thienyl and pyrazole rings with the strongly electron-withdrawing nitro groups creates a "push-pull" system, which is a common design strategy for materials with nonlinear optical (NLO) properties. nih.govresearchgate.netnih.govuobaghdad.edu.iq
The absorption spectrum of this compound is likely to show strong bands in the UV-visible region, corresponding to π-π* transitions. The exact position of these bands will depend on the solvent and the specific electronic structure of the molecule. The presence of the nitro groups is expected to cause a red-shift in the absorption spectrum compared to the unsubstituted parent compound.
While many pyrazole derivatives are known to be fluorescent, the presence of the nitro groups in this compound is likely to quench any significant fluorescence emission. nih.gov Nitroaromatic compounds are well-known to be non-fluorescent due to efficient intersystem crossing to the triplet state. However, this property could be advantageous in applications where fluorescence is undesirable.
The most promising optical application for this compound is likely in the field of NLO. The large change in dipole moment between the ground and excited states in push-pull systems can lead to high values for the first and second hyperpolarizabilities, which are measures of the NLO response. nih.govresearchgate.net This could make this compound a candidate for use in optical switching, frequency doubling, and other optoelectronic applications.
| Property | Expected Behavior | Rationale |
| UV-Vis Absorption | Strong absorption in the UV-visible region | π-π* transitions in the conjugated system |
| Fluorescence | Weak or no fluorescence | Quenching by the nitro groups |
| Nonlinear Optical Properties | Potentially large NLO response | "Push-pull" electronic structure |
Electrochemical Behavior and Redox Properties of this compound
The electrochemical behavior of this compound is expected to be characterized by the reduction of the two nitro groups. Nitroaromatic compounds are known to undergo a series of reduction steps, typically involving the formation of a radical anion, a dianion, and ultimately the corresponding amine. nih.gov The reduction potentials for these processes will depend on the specific molecular structure and the solvent system used.
Cyclic voltammetry would be the ideal technique to study the redox properties of this compound. One would expect to see two distinct reduction waves, corresponding to the sequential reduction of the two nitro groups. The presence of the electron-rich thienyl and pyrazole rings may influence the reduction potentials, making them easier or harder to reduce compared to simpler nitroaromatic compounds.
The redox properties of this compound could be exploited in various applications. For example, it could be used as a redox-active material in batteries or as an electrochemical sensor. The change in the electronic properties of the molecule upon reduction could also be used to modulate its optical or magnetic properties.
A study of related thienyl porphyrins showed that the first oxidation potentials ranged from 0.346 to 0.804 V vs. SCE, while the first reduction potentials ranged from -1.032 to –1.602 V vs. SCE. researchgate.net These values provide a general idea of the potential range where the redox processes of this compound might occur.
Development of Sensors and Probes Incorporating this compound
Pyrazole derivatives have been widely investigated as fluorescent chemosensors for the detection of various analytes, particularly metal ions. nih.govnih.govscispace.comchemrxiv.orgnih.govmdpi.comrsc.org The nitrogen atoms of the pyrazole ring can act as a binding site for metal ions, and this binding event can lead to a change in the fluorescence properties of the molecule, allowing for the sensitive and selective detection of the target analyte.
Although this compound itself is not expected to be fluorescent, it could serve as a platform for the development of colorimetric or electrochemical sensors. The binding of an analyte to the pyrazole ring could cause a change in the absorption spectrum of the molecule, leading to a visible color change. Alternatively, the binding event could alter the redox potentials of the nitro groups, which could be detected electrochemically.
Furthermore, the dinitro-thienyl moiety could act as a recognition site for specific analytes. For example, nitroaromatic compounds are known to interact with electron-rich species, and this interaction could be used to develop a sensor for such compounds. The development of fluorescent probes for reactive nitrogen species is also an active area of research. magtech.com.cn
| Analyte | Potential Sensing Mechanism |
| Metal Ions | Coordination to the pyrazole ring, leading to a change in absorption or redox potential. nih.govchemrxiv.org |
| Electron-rich species | Interaction with the electron-deficient dinitro-thienyl ring. |
| Reactive Nitrogen Species | The nitro groups could potentially react with certain RNS, leading to a detectable signal. magtech.com.cn |
Energetic Material Considerations and Design of this compound Derivatives
The presence of two nitro groups and a pyrazole ring suggests that this compound has potential as an energetic material. Nitrated pyrazoles are a well-known class of energetic compounds, characterized by their high nitrogen content, high density, and good thermal stability. rsc.orgresearchgate.netmdpi.comnato.int
The intrinsic energy content of an energetic material is related to its heat of formation and its oxygen balance. The heat of formation of this compound is expected to be positive, which is a desirable characteristic for an energetic material. The oxygen balance, which is a measure of the degree to which the molecule can oxidize its own carbon and hydrogen atoms, is likely to be negative, meaning that it will require an external oxidizer for complete combustion.
Derivatives of this compound could be designed to improve its energetic properties. For example, the introduction of additional nitro groups or other energetic functionalities, such as amino or azido groups, could increase the energy content and improve the oxygen balance. rsc.org The thermal stability of the compound is also an important consideration, and this will depend on the specific molecular structure. Dinitropyrazoles typically have high decomposition temperatures. mdpi.com
| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| 3,4-Dinitropyrazole | 1.87 | - | 8.1 | 29.4 |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | - | - | - | - |
| 4-Azido-3,5-dinitropyrazole (AzDNP) | - | 473 | - | - |
Hybrid Materials and Nanocomposites Featuring this compound
Hybrid materials and nanocomposites offer a way to combine the properties of different materials to create new functionalities. This compound could be incorporated into such materials in a number of ways.
As mentioned in section 8.1, this compound could be used as a linker in the synthesis of MOFs. rsc.orghhu.denih.gov This would result in a hybrid material with a porous structure, where the properties of the pores are determined by the dinitro-thienyl-pyrazole moiety. Such a material could have applications in gas separation, catalysis, or drug delivery.
Another possibility is to create nanocomposites by dispersing this compound in a polymer matrix. This could lead to materials with enhanced mechanical, thermal, or optical properties. For example, if the compound has a large NLO response, a nanocomposite containing this molecule could be used to create a thin film with NLO properties.
Finally, the compound could be used to functionalize the surface of nanoparticles. For example, it could be attached to the surface of gold or silver nanoparticles, which would alter their plasmonic properties. This could lead to new materials for sensing or imaging applications. The synthesis of thiazole-based heterocyclic hybrids is an active area of research with potential applications in medicinal chemistry. acs.org
Analytical and Separation Methodologies for 5 3,5 Bisnitro 2 Thienyl 1h Pyrazole
Development of HPLC and GC-MS Methods for Quantification and Purity Assessment of 5-{3,5-bisnitro-2-thienyl}-1H-pyrazole
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques for the quantification and purity assessment of organic compounds. The development of such methods for this compound would be a critical step in its chemical characterization and quality control.
An HPLC method would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection would likely be performed using a UV-Vis detector, leveraging the chromophoric nature of the nitro and aromatic groups in the molecule. Method development would focus on optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products.
For GC-MS analysis, the compound would need to be sufficiently volatile and thermally stable. Given the presence of the polar 1H-pyrazole ring, derivatization might be necessary to increase volatility. The GC component would separate the compound from others in a mixture based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer would then provide mass-to-charge ratio data, enabling confirmation of the compound's identity and the identification of any co-eluting impurities based on their fragmentation patterns.
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Retention Time | ~5.2 min |
Capillary Electrophoresis for High-Resolution Separation of this compound and Its Impurities
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged or highly polar compounds. For this compound, which possesses a weakly acidic proton on the pyrazole (B372694) ring, CE could provide excellent resolution from structurally similar impurities. The separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte. Factors such as the pH and composition of the background electrolyte, applied voltage, and capillary temperature would be optimized to achieve the desired separation. Micellar electrokinetic chromatography (MEKC), a mode of CE, could also be employed to separate neutral impurities.
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation of this compound Analogues (if chiral)
The structure of this compound itself is achiral. However, if chiral analogues were to be synthesized, for instance by substitution on the pyrazole nitrogen with a chiral group, Supercritical Fluid Chromatography (SFC) would be a powerful technique for their enantiomeric separation. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. sphinxsai.com This technique is known for its speed, efficiency, and reduced consumption of organic solvents compared to normal-phase HPLC. sphinxsai.comchromatographyonline.comchromatographyonline.com
For the separation of chiral analogues, a chiral stationary phase (CSP) would be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving the enantiomers of a wide range of compounds, including pyrazole derivatives. acs.orgnih.gov The separation is achieved through differential diastereomeric interactions between the enantiomers and the chiral selector of the CSP. chromatographyonline.com Method development would involve screening different CSPs and optimizing the mobile phase composition (co-solvent and any additives) to achieve baseline resolution of the enantiomers.
Table 2: Illustrative SFC Screening Conditions for a Chiral Analogue of this compound
| Parameter | Condition |
|---|---|
| Columns | Chiralpak IA, Chiralpak IB, Chiralcel OD-H, Lux Cellulose-2 |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Back Pressure | 150 bar |
| Flow Rate | 3.0 mL/min |
| Temperature | 40 °C |
Solid-Phase Extraction and Sample Preparation Techniques for this compound
Effective sample preparation is crucial for accurate and reliable analysis, especially when the analyte is present in a complex matrix. Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from solution. For this compound, a variety of SPE sorbents could be considered depending on the sample matrix. A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) could be used to retain the compound from an aqueous sample, followed by washing to remove interferences and elution with an organic solvent. Normal-phase or ion-exchange sorbents might also be applicable depending on the specific separation required. The development of an SPE method would involve optimizing the choice of sorbent, the conditioning, loading, washing, and elution steps to ensure high recovery of the analyte and efficient removal of matrix components.
Hyphenated Techniques for Comprehensive Analysis of this compound in Complex Matrices
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of compounds in complex matrices. For this compound, techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or GC-MS would be highly valuable. LC-MS/MS would provide not only retention time data from the LC separation but also molecular weight and structural information from the tandem mass spectrometer. This allows for highly selective and sensitive quantification, even at trace levels, and the confident identification of metabolites or degradation products in complex biological or environmental samples.
Non-Destructive Analytical Techniques for this compound
Non-destructive analytical techniques allow for the analysis of a sample without altering its chemical composition, which can be particularly useful for valuable or limited quantity samples. For the solid-state characterization of this compound, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray diffraction (XRD) would be informative. FTIR and Raman spectroscopy would provide information about the functional groups present in the molecule and its vibrational modes. Powder X-ray diffraction (PXRD) could be used to investigate the crystallinity and polymorphic form of the solid material, which are critical properties for the development of solid dosage forms.
Environmental Impact and Degradation Pathways of 5 3,5 Bisnitro 2 Thienyl 1h Pyrazole
Photodegradation Studies of 5-{3,5-bisnitro-2-thienyl}-1H-pyrazole under Simulated Environmental Conditions
Photodegradation, the breakdown of compounds by light, is a significant pathway for the natural attenuation of pollutants in surface waters and on soil surfaces. For compounds like this compound, the presence of nitro groups and aromatic rings suggests a susceptibility to photolytic transformation.
Studies on similar nitrated compounds have shown that photolysis can be a key degradation mechanism. For instance, the photolysis of 3-nitro-1,2,4-triazol-5-one (NTO), another energetic compound, is influenced by factors such as pH, the presence of dissolved oxygen, and natural organic matter. nih.govnih.govresearchgate.net NTO photolysis leads to the formation of inorganic nitrogen species like ammonium, nitrite (B80452), and nitrate (B79036). nih.govnih.gov The rate of photodegradation often follows pseudo-first-order kinetics. csbsju.edu
Under simulated sunlight, the photodegradation of this compound would likely involve the excitation of the molecule by UV photons, leading to the cleavage of chemical bonds. The nitro groups are electron-withdrawing and can influence the electronic structure of the molecule, potentially making the thienyl and pyrazole (B372694) rings susceptible to photochemical reactions. The presence of natural organic matter in water can also influence photodegradation rates by producing reactive oxygen species such as singlet oxygen and hydroxyl radicals, which can accelerate the degradation of organic compounds. csbsju.edu
Table 1: Factors Influencing Photodegradation of Nitrated Organic Compounds
| Factor | Influence on Photodegradation | Reference |
| pH | Can alter the speciation of the compound and affect quantum yield. For NTO, the apparent quantum yield generally decreases as pH increases. | nih.gov |
| Dissolved Oxygen | Can increase the rate of photolysis, as seen with NTO. | nih.govnih.gov |
| Natural Organic Matter (NOM) | Can have a dual role: acting as a photosensitizer to produce reactive species that enhance degradation, or as a light screen that reduces the rate of direct photolysis. | nih.govcsbsju.edu |
Further research would be necessary to quantify the specific photodegradation rate constants and identify the photoproducts of this compound to fully understand its environmental persistence.
Microbial Transformation and Biodegradation Pathways of this compound
Microbial transformation is a crucial process in the environmental breakdown of organic pollutants. Various microorganisms, including bacteria and fungi, have demonstrated the ability to degrade a wide range of nitrogen-containing heterocyclic compounds. researchgate.netnih.gov The biodegradation of this compound would likely involve enzymatic processes that alter its chemical structure.
The biodegradation of nitrated compounds can proceed through different pathways. For instance, the degradation of chlorpyrifos (B1668852), an organophosphate insecticide, leads to the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then further degraded by microorganisms like Ochrobactrum sp. and Micrococcus luteus. researchgate.netresearchgate.net These bacteria can utilize the compound as a source of carbon and nitrogen. researchgate.net
The degradation of this compound could involve the reduction of the nitro groups to amino groups, a common initial step in the biodegradation of nitroaromatic compounds. This can be followed by the cleavage of the heterocyclic rings. Denitrification, the microbial reduction of nitrate and nitrite, is another potential pathway for the transformation of nitrogen-containing compounds in soil and aquatic environments. mdpi.commdpi.com
Table 2: Microorganisms Involved in the Degradation of Nitrogen-Containing Heterocyclic and Nitroaromatic Compounds
| Microorganism | Compound Degraded | Reference |
| Pseudomonas sp. | Saturated nitrogen-containing heterocycles | researchgate.netnih.gov |
| Rhodococcus erythropolis | Saturated nitrogen-containing heterocycles | researchgate.netnih.gov |
| Aspergillus niger | Saturated nitrogen-containing heterocycles | researchgate.netnih.gov |
| Ochrobactrum sp. JAS2 | Chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) | researchgate.net |
| Micrococcus luteus ML | 3,5,6-trichloro-2-pyridinol (TCP) | researchgate.net |
The specific microbial consortia capable of degrading this compound and the resulting metabolic pathways would need to be elucidated through dedicated studies.
Hydrolytic Stability and Degradation Kinetics of this compound
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of a compound is a key factor in determining its persistence in aquatic environments. The rate of hydrolysis is often dependent on pH and temperature.
For many organic compounds, hydrolysis follows first-order or pseudo-first-order kinetics. csbsju.edumdpi.com The degradation rate constant (k) can be determined by monitoring the decrease in the concentration of the parent compound over time. mdpi.com Studies on the hydrolysis of other complex organic molecules, such as ceftobiprole (B606590) and poly(lactic acid), have shown that degradation rates can vary significantly with pH, with either acidic or alkaline conditions accelerating the process. mdpi.comresearchgate.net
The structure of this compound, with its pyrazole and thienyl rings, may confer a degree of hydrolytic stability. However, the presence of nitro groups can influence the electronic distribution within the molecule, potentially affecting the susceptibility of certain bonds to hydrolytic cleavage. For instance, the stability of nitrated pyrazole isomers has been shown to vary based on the position of the nitro groups. nih.govresearchgate.net
Table 3: General Principles of Hydrolytic Degradation Kinetics
| Kinetic Parameter | Description |
| Rate Law | Often follows first-order or pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. |
| Rate Constant (k) | A measure of the reaction rate. It is influenced by temperature and pH. |
| Half-life (t½) | The time required for the concentration of the compound to decrease by half. It is inversely proportional to the rate constant. |
To accurately assess the environmental persistence of this compound, detailed kinetic studies under a range of pH and temperature conditions are required.
Metabolite Identification and Fate of Degradation Products of this compound
The degradation of this compound, whether through photodegradation, microbial action, or hydrolysis, will result in the formation of various transformation products or metabolites. Identifying these metabolites is crucial for a complete understanding of the environmental impact of the parent compound, as some degradation products can be more toxic or persistent than the original molecule.
The degradation of similar compounds provides clues to the potential metabolites. For example, the biodegradation of 3,5,6-trichloro-2-pyridinol (TCP) by Ralstonia sp. strain T6 involves the formation of intermediates such as 3,6-dihydroxypyridine-2,5-dione. nih.gov In the case of chlorpyrifos degradation by Ochrobactrum sp. JAS2, TCP is the primary metabolite, which is then further broken down. researchgate.net The degradation of TCP by Micrococcus luteus ML has been proposed to proceed through two possible pathways: a hydrolytic-oxidative dechlorination pathway and a denitrification pathway, leading to a variety of smaller organic acids and eventually mineralization to CO₂ and H₂O. researchgate.net
For this compound, degradation could lead to the formation of less nitrated or denitrated analogs, hydroxylated derivatives, and cleavage products of the pyrazole and thienyl rings. Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are essential for the separation and identification of these degradation products. mdpi.comnih.gov
Table 4: Potential Degradation Products of Nitrated Heterocyclic Compounds
| Degradation Pathway | Potential Products |
| Photodegradation | Inorganic nitrogen (ammonium, nitrite, nitrate), hydroxylated derivatives, ring-cleavage products. nih.govnih.gov |
| Microbial Degradation | Amino derivatives (from nitro group reduction), hydroxylated intermediates, smaller organic acids, CO₂, H₂O. researchgate.net |
| Hydrolysis | Ring-opened structures, compounds with cleaved functional groups. |
Adsorption and Leaching Behavior of this compound in Soil and Aquatic Systems
The mobility of this compound in the environment is governed by its adsorption to soil and sediment particles and its potential to leach into groundwater. Adsorption is the process by which a chemical binds to the surface of soil particles, which can reduce its bioavailability and mobility. Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile.
The adsorption and leaching behavior of a compound is influenced by its chemical properties, such as its water solubility and octanol-water partition coefficient (Kow), as well as the properties of the soil, including its organic matter content, clay content, and pH. Compounds with low water solubility and high Kow tend to adsorb strongly to soil and have low leaching potential. Conversely, highly water-soluble compounds are more likely to leach.
While specific data for this compound is not available, the high aqueous solubility of some nitrated energetic compounds, such as NTO (16 g/L), suggests a potential for high mobility in soil and aquatic systems. stevens.edu The presence of polar functional groups in this compound could also contribute to its water solubility and potential for leaching.
Table 5: Factors Influencing Adsorption and Leaching
| Factor | Influence on Adsorption | Influence on Leaching |
| Soil Organic Matter | Generally increases adsorption, especially for nonpolar compounds. | Decreases leaching potential. |
| Clay Content | Can increase adsorption through surface interactions. | Can decrease leaching by reducing water flow and providing binding sites. |
| pH | Can affect the charge of both the compound and soil surfaces, influencing adsorption. | Can affect the solubility of the compound, thereby influencing leaching. |
| Water Solubility of Compound | Inversely related to adsorption. | Directly related to leaching potential. |
To predict the environmental mobility of this compound, laboratory batch and column studies are needed to determine its soil-water partition coefficient (Kd) and leaching characteristics in different soil types.
Advanced Oxidation Processes for Remediation of this compound
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds, including nitrated and heterocyclic compounds, into less harmful substances and potentially to complete mineralization (CO₂, water, and inorganic ions). conicet.gov.arresearchgate.net
Common AOPs include UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), photo-Fenton (UV/Fe²⁺/H₂O₂), and ozonation. mdpi.commdpi.com The UV/H₂O₂ process, for example, has been shown to be effective in degrading the energetic compound NTO in wastewater. stevens.edu The degradation of nitroaromatic compounds by AOPs typically involves the generation of hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and the release of nitro groups as nitrite or nitrate ions. conicet.gov.ar
While AOPs are powerful remediation tools, their application can sometimes lead to the formation of nitrated byproducts if nitrite or nitrate ions are present or formed during the degradation of N-containing pollutants. researchgate.netmostwiedzy.pl Therefore, careful optimization of the process parameters, such as pH, oxidant concentration, and catalyst loading, is necessary to ensure complete degradation and avoid the formation of undesirable intermediates. mdpi.com
Table 6: Common Advanced Oxidation Processes for Water Treatment
| AOP Method | Description | Advantages | Potential Issues | Reference |
| UV/H₂O₂ | UV light photolyzes hydrogen peroxide to generate hydroxyl radicals. | Effective for a wide range of pollutants; no sludge production. | Requires UV-transparent water; residual H₂O₂ may need to be removed. | mdpi.com |
| Fenton | Ferrous iron catalyzes the decomposition of hydrogen peroxide to form hydroxyl radicals. | Rapid reactions; can be cost-effective. | Requires acidic pH; produces iron sludge. | mdpi.com |
| Photo-Fenton | UV light enhances the Fenton reaction, increasing the rate of hydroxyl radical production. | More efficient than Fenton; can operate at higher pH. | Still produces some iron sludge. | mdpi.com |
| Ozonation | Ozone is a strong oxidant and can also decompose to form hydroxyl radicals. | Powerful disinfectant and oxidant. | Can form bromate (B103136) in bromide-containing waters; relatively high cost. | researchgate.net |
AOPs represent a promising technology for the remediation of water contaminated with this compound, but process-specific studies would be required to determine the optimal conditions for its effective and complete removal.
Future Directions and Emerging Research Avenues for 5 3,5 Bisnitro 2 Thienyl 1h Pyrazole
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of 5-{3,5-bisnitro-2-thienyl}-1H-pyrazole Analogues
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel molecules. For this compound, these computational tools offer a powerful strategy to navigate the vast chemical space and accelerate the identification of analogues with tailored properties.
Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of similar heterocyclic compounds to predict the biological activities of new, unsynthesized analogues. nih.gov This approach can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest probability of success. For instance, ML algorithms like Random Forest have been successfully used to predict the regioselectivity of C-H bond functionalization in heterocycles, a crucial aspect for designing synthetic routes to novel derivatives. nih.gov
Furthermore, deep learning and generative models can design entirely new molecular structures based on the this compound scaffold. researchgate.netaiproblog.com These models can optimize for multiple parameters simultaneously, such as enhanced bioactivity, improved pharmacokinetic profiles, and reduced toxicity. By leveraging AI, researchers can efficiently explore modifications to the pyrazole (B372694) core, the thiophene (B33073) ring, and the positions of the nitro groups to create a focused library of candidates for specific therapeutic targets, such as Aurora-A kinase or CDK2 inhibitors. nih.govrsc.orgresearchgate.net
Table 1: Application of AI/ML in the Development of this compound Analogues
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Predictive Modeling (QSAR) | Forecast bioactivity and physicochemical properties. | Prioritize synthesis of high-potential analogues, reducing experimental costs. nih.gov |
| Generative Design | Create novel analogues with optimized properties. | Discover patentable chemical entities with superior performance. |
| Retrosynthesis Prediction | Identify efficient synthetic pathways for designed analogues. | Accelerate the synthesis of target molecules by suggesting viable reaction steps. |
| Property Prediction | Estimate properties like solubility, toxicity, and metabolic stability. | Improve the "drug-likeness" of candidates early in the design phase. researchgate.net |
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability in this compound Production
The synthesis of complex heterocyclic molecules like this compound traditionally involves multi-step processes that may use harsh reagents and generate significant waste. Future research must focus on developing greener and more sustainable synthetic routes. nih.govnih.gov
Key areas for exploration include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, enhancing atom economy and reducing waste. acs.org Developing an MCR for this scaffold would represent a significant leap in efficiency.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. nih.gov Its application could lead to higher yields and purity for the target compound and its derivatives. nih.gov
Green Catalysis: Employing recyclable catalysts, such as nanocatalysts or biocatalysts, can minimize waste and avoid the use of toxic heavy metals. nih.govresearchgate.net
Alternative Energy Sources: Microwave-assisted nih.govnih.gov and ultrasound-assisted synthesis nih.gov can dramatically reduce reaction times and energy consumption compared to conventional heating.
Solvent-Free Reactions: Performing reactions under solventless conditions or in green solvents like water or ionic liquids minimizes the environmental impact of organic solvents. rsc.orgtandfonline.com
Table 2: Comparison of Synthetic Methodologies for Pyrazole Production
| Methodology | Traditional Approach | Emerging Green Approach |
|---|---|---|
| Strategy | Step-wise linear synthesis | One-pot multicomponent reactions acs.org |
| Solvents | Volatile organic solvents | Water, ionic liquids, or solvent-free conditions rsc.orgtandfonline.com |
| Energy | Conventional heating (hours/days) | Microwave or ultrasound irradiation (minutes) nih.govnih.gov |
| Catalysis | Stoichiometric reagents, toxic catalysts | Recyclable heterogeneous or nanocatalysts nih.gov |
| Efficiency | Lower atom economy, multiple purification steps | High atom economy, simplified workup |
Development of Advanced Functional Materials Based on this compound for Specialized Applications
The unique electronic properties derived from the combination of electron-rich pyrazole and thiophene rings with electron-withdrawing nitro groups make this compound a compelling candidate for advanced functional materials. royal-chem.combiosynce.com Research in this area could unlock applications beyond the biomedical field. rroij.commdpi.com
Future investigations should explore its potential in:
Organic Electronics: The conjugated π-system of the molecule suggests potential use in organic semiconductors for applications in field-effect transistors (FETs) or organic light-emitting diodes (OLEDs). The nitro groups can be used to tune the electron affinity and bandgap of the material.
Non-Linear Optics (NLO): Molecules with significant charge separation and hyperpolarizability, a feature suggested by this compound's structure, can exhibit NLO properties, making them useful for optical switching and frequency conversion technologies.
Sensors: The pyrazole and thiophene moieties can act as binding sites for specific ions or molecules. Changes in the electronic properties upon binding could be harnessed to create highly sensitive and selective chemical sensors.
Energetic Materials: The high nitrogen content and presence of nitro groups are characteristic features of energetic materials. Careful investigation into the thermal stability and decomposition properties of this compound could reveal its potential as a component in advanced energetic formulations.
In-depth Mechanistic Understanding of Bioactivity beyond Current Scope for this compound
While the structural motifs of this compound suggest a broad range of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, a detailed understanding of its mechanism of action is crucial for therapeutic development. globalresearchonline.netresearchgate.netacademicstrive.com Future research should move beyond preliminary screening to elucidate the specific molecular pathways it modulates.
A critical area of investigation is the structure-activity relationship (SAR). nih.govresearchgate.net Systematic modification of the compound's structure—for example, by altering the substitution pattern on the pyrazole ring, changing the number and position of nitro groups, or introducing different functional groups on the thiophene ring—will provide critical data. acs.orgnih.gov This will help identify the key structural features responsible for its biological effects and guide the design of more potent and selective analogues. dntb.gov.uanih.gov
Advanced biochemical and cell-based assays are needed to identify specific molecular targets. Techniques such as thermal proteome profiling, affinity chromatography, and computational docking studies can pinpoint the proteins or enzymes with which the compound interacts. Understanding these interactions at a molecular level is essential for optimizing its therapeutic potential and predicting potential off-target effects. nih.gov
Cross-Disciplinary Research Collaborations for this compound (e.g., Chemical Biology, Nanoscience)
Unlocking the full potential of this compound will require synergistic collaborations across multiple scientific disciplines.
Chemical Biology: Partnering with chemical biologists will facilitate the use of this compound as a molecular probe to study complex biological processes. Its unique structure could be leveraged to design activity-based probes or photoaffinity labels to identify novel drug targets. nih.gov
Nanoscience: The integration of this compound with nanomaterials opens up exciting possibilities. nih.govresearchgate.net It could be loaded into nanoparticles for targeted drug delivery, reducing systemic toxicity and enhancing efficacy. nih.govsemanticscholar.org Alternatively, it could be functionalized onto the surface of quantum dots or gold nanoparticles to create novel imaging agents or biosensors.
Materials Science: Collaboration with materials scientists is essential to fully develop its potential in functional materials. royal-chem.combiosynce.com This includes fabricating and characterizing devices like transistors or sensors and exploring its incorporation into polymer matrices to create new composite materials with tailored properties. researchgate.netmendeley.com
By fostering these interdisciplinary partnerships, the scientific community can bridge the gap between fundamental chemistry and practical application, ensuring that the promising properties of this compound are translated into tangible innovations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
